D-7-Azatryptophan
Overview
Description
D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan which together with L-tryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans .
Synthesis Analysis
7-Azatryptophan is an unnatural α-amino acid with potent fluorescent activity. It is used as a vehicle for probing the structure and dynamics of proteins and peptides. Diastereoselective alkylation, diastereoselective protonation, and enzymatic resolution have been tested for preparing enantiomerically pure 7-azatryptophan .
Molecular Structure Analysis
The molecular formula of D-7-Azatryptophan is C10H11N3O2 . The molecular weight is 205.2 . The structure contains an indole functional group .
Chemical Reactions Analysis
D-7-Azatryptophan is a synergistic inducer of tryptophan oxygenase of Pseudomonas acidovorans . It inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism in Anabaena sp .
Physical And Chemical Properties Analysis
D-7-Azatryptophan has a molecular weight of 205.2 . It has a melting point of 262-264 °C . The extinction coefficient is EmM = 1.205 (310 nm), 5.080 (280 nm) . It has fluorescent properties with an excitation wavelength of 310 nm and an emission wavelength of 402 nm .
Scientific Research Applications
Microbial Enzyme Induction
D-7-Azatryptophan: acts as a synergistic inducer of tryptophan oxygenase in Pseudomonas acidovorans. This enzyme plays a crucial role in the metabolism of tryptophan, and its induction is essential for the study of microbial enzyme systems. The induction process requires cell multiplication and de novo protein synthesis, and it’s subject to catabolite repression .
Photosynthesis Inhibition Studies
This compound has been found to inhibit photosynthetic carbon assimilation, oxygen evolution, and nitrogen metabolism in Anabaena sp., a marine filamentous, heterocystous cyanobacterium. This makes D-7-Azatryptophan a valuable tool for studying the effects of environmental changes on photosynthetic organisms .
Nitrogen Metabolism
By inhibiting nitrogen metabolism in cyanobacteria, D-7-Azatryptophan provides a means to explore nitrogen fixation and its regulation. This is particularly important in understanding the ecological roles of cyanobacteria and their contribution to nitrogen cycling in aquatic systems .
Protein-Protein Interactions
D-7-Azatryptophan: can be used to tag proteins to study their interactions with other biomolecules. For instance, tagged biotin with D-7-Azatryptophan has been used to investigate its binding with avidin, providing insights into the specificity and strength of biotin-avidin interactions .
Immunology Research
In immunological studies, D-7-Azatryptophan -tagged antigens have been utilized to examine their interaction with major histocompatibility complex (MHC) molecules. This research is pivotal for vaccine development and understanding immune responses .
Safety and Hazards
Mechanism of Action
Target of Action
D-7-Azatryptophan is a racemic mixture of D- and L-7-azatryptophan . The primary target of D-7-Azatryptophan is tryptophan oxygenase of Pseudomonas acidovorans . Tryptophan oxygenase is an enzyme that catalyzes the oxidative cleavage of tryptophan to N-formylkynurenine, which is the first step in the kynurenine pathway of tryptophan degradation .
Mode of Action
D-7-Azatryptophan, together with L-tryptophan, acts as a synergistic inducer of tryptophan oxygenase . This means that the presence of D-7-Azatryptophan enhances the activity of tryptophan oxygenase, leading to increased degradation of tryptophan .
Biochemical Pathways
D-7-Azatryptophan affects the kynurenine pathway of tryptophan degradation . By inducing tryptophan oxygenase, D-7-Azatryptophan increases the conversion of tryptophan to N-formylkynurenine, which is then further metabolized along the kynurenine pathway . This can lead to downstream effects such as the production of various bioactive metabolites .
Pharmacokinetics
Like other amino acids, its absorption, distribution, metabolism, and excretion (adme) are likely to be influenced by factors such as its structure, charge, and the presence of specific transporters .
Result of Action
The induction of tryptophan oxygenase by D-7-Azatryptophan leads to increased degradation of tryptophan . This can have various molecular and cellular effects, depending on the specific biological context . For example, in Anabaena sp. Strain 1F, a marine filamentous, heterocystous cyanobacterium, D-7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism .
Action Environment
The action of D-7-Azatryptophan can be influenced by various environmental factors . For instance, its fluorescence emission behavior changes in reverse micelles of dioctyl sulfosuccinate in n-heptane, containing varying amounts of added water or deuterium oxide . This suggests that the action, efficacy, and stability of D-7-Azatryptophan can be affected by factors such as hydration and the presence of specific solvents .
properties
IUPAC Name |
(2R)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLOIIPRZGMRAB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2C[C@H](C(=O)O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428421 | |
Record name | D-7-Azatryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-7-Azatryptophan | |
CAS RN |
134235-82-8 | |
Record name | 7-Aza-D-tryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134235828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-7-Azatryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-AZA-D-TRYPTOPHAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6B510DC3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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